7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-7-10-8-15-17-12(18)6-11(16-13(10)17)9-4-2-1-3-5-9/h1-6,8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMRURAEWFSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... One common method includes the reaction of phenylhydrazine with ethyl cyanoacetate in the presence of a strong acid catalyst[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... This involves the use of large-scale reactors and controlled environments to maintain consistent quality[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antioxidant and antibacterial properties. It has shown promising results in scavenging free radicals and inhibiting the growth of certain bacteria.
Medicine: The compound has been investigated for its antitrypanosomal activity, making it a candidate for the development of new antiparasitic drugs[_{{{CITATION{{{1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its ability to interfere with purine biochemical reactions is of particular interest in the treatment of parasitic infections[{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways in biological systems[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... It is believed to inhibit specific enzymes involved in purine metabolism, leading to the disruption of cellular processes in pathogens and cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
To contextualize the properties of Compound 3f, a comparative analysis with structurally analogous compounds is provided below. Key parameters include biological activity , physicochemical properties , and synthetic methodologies .
Key Observations :
- Cytotoxicity : Compound 3f outperforms other derivatives in anticancer activity, likely due to the hydroxy group enhancing hydrogen-bond interactions with cellular targets .
- Antimicrobial Activity: Amino-substituted analogs (e.g., 7-amino-5-methyl derivative) exhibit stronger antibacterial effects, suggesting that amino groups enhance microbial membrane penetration .
- Imaging Potential: Fluorine-18 labeled derivatives show promise in PET imaging, though rapid clearance from non-target tissues remains a challenge .
Physicochemical Properties
Key Observations :
- Melting Points: Derivatives with bulky substituents (e.g., p-tolylamino groups) exhibit higher melting points due to increased crystallinity .
- Lipophilicity : The nitrile group at position 3 consistently lowers LogP values, enhancing solubility in polar solvents like DMSO.
Biological Activity
7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique fused ring structure that includes both pyrazole and pyrimidine moieties. The presence of a hydroxyl group at the 7-position, a phenyl group at the 5-position, and a carbonitrile functional group at the 3-position contributes to its pharmacological potential.
The molecular formula of this compound is with a molecular weight of approximately 236.234 g/mol. Its structural representation is crucial for understanding its biological interactions and mechanisms of action.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown high antibacterial activity against Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported as low as 312 µM .
- Antioxidant Properties : The antioxidant activity of related derivatives has been assessed using the DPPH radical scavenging method, showing promising results with IC50 values comparable to standard antioxidants like ascorbic acid .
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of 55.97 µg/mL against human breast adenocarcinoma (MCF-7) cells . Additionally, various derivatives have been synthesized and tested for their anticancer properties, revealing significant growth inhibition in multiple cancer cell lines.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes related to microbial growth and inflammation pathways. In cancer therapy, it may induce apoptosis in malignant cells through interference with cell proliferation mechanisms.
Comparative Analysis with Related Compounds
To further understand the biological profile of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some key features and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 2 | Anticancer activity |
| Ethyl 7-hydroxy-5-phenylnicotinate | Contains a nicotinic structure | Antimicrobial properties |
| Pyrazolo[1,5-a]pyrimidinone | Lacks hydroxyl group | Antiviral activity |
| 7-Arylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines | Arylic substitutions | Anti-inflammatory effects |
This comparative analysis highlights how variations in substituents influence the pharmacological profiles of these compounds.
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:
- Synthesis and Antibacterial Evaluation : One study synthesized ethyl derivatives and evaluated their antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, noting significant zones of inhibition for certain derivatives .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against various cancer cell lines, demonstrating that modifications at specific positions led to enhanced activity compared to the parent compound .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Key steps include:
- Reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride to introduce chlorine substituents .
- Substitution reactions with amines (e.g., 2-chloroaniline) in polar solvents like 2-propanol at 60°C, yielding derivatives with >80% efficiency .
- Crystallization via slow evaporation in ethyl acetate for X-ray diffraction-quality crystals .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.36–8.38 ppm, pyrimidine-H at δ 6.72 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., -CN stretch at ~2200 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weights (e.g., [M+H]+ peaks matching calculated values) .
- X-ray Crystallography : Resolves planar molecular geometry and intermolecular C–H⋯N hydrogen-bonding networks .
Advanced Research Questions
Q. How does the planar molecular structure of this compound influence its biological activity?
The near-coplanar pyrazolo[1,5-a]pyrimidine core facilitates interactions with enzymatic targets (e.g., kinases). Weak C–H⋯N hydrogen bonds stabilize crystal packing, which may correlate with solubility and bioavailability . Substituents like -Cl or -CN enhance electrophilicity, critical for covalent binding in anti-tumor applications .
Q. How can researchers address contradictions in reported biological data across studies?
- Assay Validation : Compare IC50 values under standardized conditions (e.g., cell lines, incubation times). For example, derivatives with -CF3 groups show variable potency due to metabolic stability differences .
- Purity Analysis : Use HPLC to verify compound integrity (>95% purity) and rule out byproducts (e.g., unreacted 2-chloroaniline in substitution reactions) .
- Structural Confirmation : Cross-reference NMR/X-ray data to ensure correct regiochemistry, as misassignment of substituent positions can skew activity results .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Solvent Selection : Use aprotic solvents (DMF, dioxane) for nucleophilic substitutions to avoid hydrolysis .
- Temperature Control : Maintain 60–95°C during cyclocondensation to prevent decomposition .
- Catalysis : Employ K2CO3 or NaH to deprotonate intermediates and accelerate reaction rates (e.g., 68.5% yield in dioxane at 95°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
